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Compound of Interest

Compound Name: 4-(2-Azidoethyl)morpholine

CAS No.: 660395-39-1

Cat. No.: B1597671 Get Quote

An In-depth Technical Guide to 4-(2-Azidoethyl)morpholine

Abstract: This technical guide provides a comprehensive overview of 4-(2-
Azidoethyl)morpholine, a versatile heterobifunctional building block crucial in modern

chemical biology, bioconjugation, and drug discovery. Its unique structure, combining a reactive

azide moiety with a hydrophilic morpholine ring, makes it an invaluable tool for researchers

developing advanced therapeutic and diagnostic agents. This document delves into its

synthesis, physicochemical properties, and key applications, with a focus on its role in "click

chemistry" for the stable linkage of biomolecules. We present detailed, field-proven protocols,

mechanistic insights, and safety considerations to enable researchers to effectively and safely

integrate this reagent into their workflows.

Introduction and Core Attributes
4-(2-Azidoethyl)morpholine has emerged as a significant reagent in the field of

bioconjugation. Its utility stems from the strategic combination of two key functional groups:

The Azide Group (-N₃): This moiety is the cornerstone of its reactivity, serving as a stable

and highly selective handle for "click chemistry" reactions. Specifically, it participates in the

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne

Cycloaddition (SPAAC) to form a robust triazole linkage. The azide is largely inert to common

biological functional groups, ensuring that conjugation occurs only at the intended site.
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The Morpholine Ring: This saturated heterocycle imparts favorable physicochemical

properties to molecules. Its inclusion can enhance aqueous solubility, improve

pharmacokinetic profiles by reducing metabolic degradation, and lower non-specific binding

of the conjugated molecule.

This dual-functionality allows 4-(2-Azidoethyl)morpholine to act as a hydrophilic linker,

connecting a payload (e.g., a drug, a dye) to a biomolecule (e.g., a protein, an antibody)

without significantly altering the biomolecule's native conformation or function.

Physicochemical and Safety Data
Accurate identification and safe handling are paramount in a research setting. The definitive

identifier for this compound is its CAS number.

CAS Number: 82695-86-5

Key Properties
The following table summarizes the essential physicochemical properties of 4-(2-
Azidoethyl)morpholine.

Property Value Source

CAS Number 82695-86-5

Molecular Formula C₆H₁₂N₄O

Molecular Weight 156.19 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 98-100 °C at 1.5 mmHg

Density 1.099 g/mL at 25 °C

Refractive Index (n20/D) ~1.488

Safety and Handling
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4-(2-Azidoethyl)morpholine is an organic azide, a class of compounds that should be handled

with care due to their potential instability, especially with exposure to heat, shock, or certain

metals.

GHS Hazard Statements: While specific GHS classifications can vary by supplier, it is

typically classified as an irritant. Standard pictograms include an exclamation mark for

skin/eye irritation.

Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves (nitrile is suitable). Avoid heating the compound excessively or exposing it to

strong reducing or oxidizing agents.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended

storage temperature is typically 2-8 °C to ensure long-term stability.

Synthesis and Purification Protocol
The most common and reliable synthesis of 4-(2-Azidoethyl)morpholine involves a two-step

process starting from the commercially available 4-(2-hydroxyethyl)morpholine. This process

first converts the hydroxyl group to a better leaving group, followed by nucleophilic substitution

with an azide salt.

Synthesis Workflow Diagram
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Step 1: Activation of Hydroxyl Group

Step 2: Nucleophilic Substitution

Step 3: Purification

4-(2-Hydroxyethyl)morpholine
+ Triethylamine (Base)

Intermediate:
4-(2-Mesyloxyethyl)morpholine

Reaction at 0 °C to RT

Methanesulfonyl Chloride (MsCl)
in Dichloromethane (DCM)

Final Product:
4-(2-Azidoethyl)morpholine

Reaction at ~80 °C

Sodium Azide (NaN3)
in Dimethylformamide (DMF)

Aqueous Workup
(Extraction with Ethyl Acetate)

Silica Gel Column Chromatography
(Hexane/Ethyl Acetate Gradient)

Pure 4-(2-Azidoethyl)morpholine

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis and purification of 4-(2-Azidoethyl)morpholine.

Detailed Experimental Protocol
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Disclaimer: This protocol must be performed by trained personnel in a suitable chemical

laboratory with all necessary safety precautions in place.

Step 1: Mesylation of 4-(2-Hydroxyethyl)morpholine

To a stirred solution of 4-(2-hydroxyethyl)morpholine (1.0 eq) and triethylamine (1.5 eq) in

anhydrous dichloromethane (DCM, ~0.5 M), cool the reaction mixture to 0 °C using an ice

bath.

Causality:Triethylamine acts as a base to neutralize the HCl generated during the reaction,

preventing side reactions. Cooling to 0 °C controls the initial exothermic reaction.

Add methanesulfonyl chloride (1.2 eq) dropwise to the solution over 15-20 minutes, ensuring

the temperature does not exceed 5 °C.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution. Separate the organic layer.

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated

intermediate. This intermediate is often used directly in the next step without further

purification.

Step 2: Azide Substitution

Dissolve the crude 4-(2-mesyloxyethyl)morpholine from the previous step in

dimethylformamide (DMF, ~0.4 M).

Add sodium azide (NaN₃, 3.0 eq) to the solution.

Causality:A significant excess of sodium azide is used to drive the Sₙ2 reaction to

completion. DMF is an excellent polar aprotic solvent for this type of substitution reaction.
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Heat the reaction mixture to 80 °C and stir for 12-16 hours (overnight). Monitor the reaction

by TLC until the starting material is fully consumed.

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

Extract the aqueous phase three times with ethyl acetate.

Combine the organic extracts and wash them with brine to remove residual DMF.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Step 3: Purification

Purify the crude oil using silica gel column chromatography.

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually

increasing to 50% ethyl acetate).

Self-Validation:Collect fractions and analyze them by TLC. Pool the fractions containing

the pure product (identified by a single spot at the correct Rf value).

Concentrate the pure fractions under reduced pressure to yield 4-(2-Azidoethyl)morpholine
as a colorless to pale yellow oil.

Core Application: Click Chemistry in Bioconjugation
The primary application of 4-(2-Azidoethyl)morpholine is as a linker in CuAAC bioconjugation

reactions. It is used to introduce a clickable azide handle onto a molecule of interest, which can

then be reliably conjugated to another molecule bearing a terminal alkyne.

Mechanism of CuAAC Conjugation
The workflow involves activating a molecule (e.g., a small molecule drug with a carboxylic acid)

and then reacting it with 4-(2-Azidoethyl)morpholine to form an amide bond, thereby installing

the azide linker. This "azide-tagged" molecule is now ready for conjugation.
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General CuAAC Conjugation Workflow

Click Reaction

Molecule A
(e.g., Drug-COOH)

Activation
(EDC/NHS)

NHS-ester Activated
Molecule A

Azide-Tagged Molecule A

4-(2-Azidoethyl)morpholine

Final Conjugate A-Triazole-B
(Stable Linkage)

Alkyne-Modified Biomolecule B
(e.g., Protein)

Cu(I) Catalyst
(e.g., CuSO4/Na-Ascorbate)

Catalyzes Cycloaddition

Click to download full resolution via product page

Caption: General workflow for conjugating a molecule using 4-(2-Azidoethyl)morpholine via

CuAAC.

This strategy is widely employed in:

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer

therapy.

PROTACs and Molecular Glues: Synthesizing complex molecules for targeted protein

degradation.
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Activity-Based Protein Profiling (ABPP): Attaching reporter tags (like biotin or fluorophores)

to probes for identifying enzyme activity in complex biological systems.

PEGylation: The morpholine group complements the PEG chain in enhancing the solubility

and stability of biopharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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